molecular formula C11H10N2 B1612348 Dipyridin-3-ylmethane CAS No. 78210-43-2

Dipyridin-3-ylmethane

Cat. No. B1612348
CAS RN: 78210-43-2
M. Wt: 170.21 g/mol
InChI Key: IFPGYRGTXVSLDQ-UHFFFAOYSA-N
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Description

Dipyridin-3-ylmethane is a chemical compound with the empirical formula C₁₁H₈N₂O. It belongs to the class of heterocyclic compounds and contains a pyridine ring. The compound is also known as di(pyridin-3-yl)methane .

Synthesis Analysis

Dipyridin-3-ylmethane can be synthesized using different methods. One approach involves the reaction of 3,5-dimethylbenzeneboronic acid with pyridine , followed by chlorination using elemental chlorine. Another classical method employs trimethylamine as a reagent .

Molecular Structure Analysis

The molecular formula of dipyridin-3-ylmethane is C₁₁H₁₀N₂, with an average mass of 170.210 Da. It consists of a pyridine ring attached to a methylene group .

Chemical Reactions Analysis

Dipyridin-3-ylmethane can participate in various chemical reactions, including cross-coupling reactions. Its unique structure allows for the insertion of π-systems (such as phenyl, allyl, and ethynyl) to extend electronic conjugation .

Scientific Research Applications

Luminescent Complexes

Dipyridylmethane derivatives are utilized in the creation of luminescent complexes. Volpi et al. (2021) reported the synthesis of heteroleptic cyclometalated iridium complexes using ether derivatives of di(pyridin-2-yl)methanol based on dipyridin-2-ylmethane. These complexes exhibit luminescence in the blue region of the spectrum, demonstrating potential in optical and electrochemical applications (Volpi et al., 2021).

Crystallography and Structural Analysis

Warad et al. (2018) conducted a comprehensive study on the synthesis, spectra, and X-ray crystallography of dipyridin-2-ylmethanone oxime and its CuX2(oxime)2 complexes. The study offers insights into the molecular conformation and stability of these compounds, stabilized by strong intramolecular hydrogen bonding, suggesting their potential in various chemical applications (Warad et al., 2018).

Photocatalytic Activities

Bachmann et al. (2013) explored the synthesis of ligands based on pyridine-2,6-diylbis(dipyridin-2-ylmethanol) and their coordination with various 3d element cations. These complexes showed promising photocatalytic activity in water reduction, highlighting their potential in environmental and energy-related applications (Bachmann et al., 2013).

Catalysis and Organic Synthesis

Narayan et al. (2014) discussed the catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides using dipyridin-3-ylmethane derivatives. This methodology is crucial for synthesizing complex compounds with multiple stereocenters, showing significance in pharmaceutical and biological probe development (Narayan et al., 2014).

Sensor Applications

Han et al. (2009) developed novel beta-cyclodextrin-4,4'-dipyridine supramolecular inclusion complex-modified silver nanoparticles. These were used for the colorimetric determination of Yb(3+) ions in aqueous solution, showcasing the potential of dipyridin-3-ylmethane derivatives in creating sensitive and selective chemical sensors (Han et al., 2009).

Safety And Hazards

Dipyridin-3-ylmethane poses risks associated with acute toxicity and skin irritation. Proper safety precautions should be followed when handling this compound .

Future Directions

Dipyridin-3-ylmethane’s unique properties make it valuable for developing advanced materials, catalysis, and pharmaceutical research. Researchers may explore its applications further in these areas.

properties

IUPAC Name

3-(pyridin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPGYRGTXVSLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563729
Record name 3,3'-Methylenedipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyridin-3-ylmethane

CAS RN

78210-43-2
Record name 3,3'-Methylenedipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dipyridin-3-ylmethanone (1-1, 2.630 g, 14.28 mmol) was suspended in ethylene glycol (28 mL). KOH (1.682 g, 29.98 mmol) was added and the reaction was stirred at RT for 1 hr until most of the solids were dissolved. Hydrazine monohydrate (1.596 mL, 32.84 mmol) was added and the mixture was heated to 185° C. After 1 hr 45 min, the reaction was cooled to RT, diluted with H2O (150 mL), and extracted with CH2Cl2 (4×100 mL). The combined organics were washed with water, washed with brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-(pyridin-3-ylmethyl)pyridine as a light yellow solid. 1H NMR (CDCl3) δ 8.52-8.49 (m, 4H), 7.47-7.45 (m, 2H), 7.25-7.22 (m, 2H), 3.99 (s, 2H). [M+H]+=171.2.
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2.63 g
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28 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BS Park, SW Lee, IT Kim, JS Tae… - Heteroatom …, 2012 - Wiley Online Library
… A Wolff–Kishner reduction of ketone 3 using potassium hydroxide and hydrazine hydrate gave dipyridin-3-ylmethane 4 in an excellent yield of 96% 13. Compound 8f was prepared …
Number of citations: 4 onlinelibrary.wiley.com
X Cao, SC Sha, M Li, BS Kim, C Morgan, R Huang… - Chemical …, 2016 - pubs.rsc.org
… Nonetheless, the more acidic dipyridin-3-ylmethane (1d) underwent coupling with aryl bromide 2a and 2 equiv. of LiN(SiMe 3 ) 2 in 75% isolated yield. Unlike analogous palladium-…
Number of citations: 77 pubs.rsc.org

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